molecular formula C6H13Cl2N3 B1521036 3-Aminoethyl-1-methylpyrazole dihydrochloride CAS No. 1221792-88-6

3-Aminoethyl-1-methylpyrazole dihydrochloride

Cat. No. B1521036
M. Wt: 198.09 g/mol
InChI Key: ZDGHWQCIIKIHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoethyl-1-methylpyrazole dihydrochloride (AEMPD) is an organic compound that has found many uses in scientific research. It is a white, crystalline solid with a molecular weight of 212.22 g/mol and a melting point of 56-57°C. AEMPD is a derivative of pyrazole, a five-membered ring compound with three nitrogen atoms and two carbon atoms. It has been used in a variety of biochemical and physiological studies due to its ability to act as a reversible inhibitor of enzymes and receptors.

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have demonstrated significant utility in corrosion inhibition, particularly for metals in acidic environments. For instance, research has shown that pyrazole compounds can effectively protect mild steel from corrosion in HCl solutions. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that impedes corrosion processes. The effectiveness of these inhibitors is often dependent on their concentration and the environmental conditions, such as temperature. Studies involving gravimetric, electrochemical, and theoretical (DFT) analyses have corroborated the high efficiency of such inhibitors, achieving corrosion inhibition efficiencies upwards of 90% under certain conditions (Yadav, Gope, Kumari, & Yadav, 2016).

Antimicrobial and Antitumor Activities

Compounds based on pyrazole structures have been explored for their potential antimicrobial and antitumor activities. Multicomponent synthesis techniques have led to the creation of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which have exhibited notable antibacterial properties. Such research underscores the versatility of pyrazole derivatives in the development of new therapeutic agents with potential applications in treating infections and combating cancer (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).

Synthetic Applications

Pyrazole derivatives serve as valuable intermediates in organic synthesis, facilitating the construction of complex molecules. They have been used in the synthesis of sildenafil analogues and other pharmacologically relevant compounds. The versatility of these compounds in chemical reactions allows for the creation of a wide array of substances, demonstrating their importance in medicinal chemistry and drug development (Ghozlan, Badahdah, & Abdelhamid, 2007).

Tubulin Polymerization Inhibition

Specific pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization, a crucial process in cell division. By inhibiting tubulin polymerization, these compounds can arrest cells in the G2/M phase of the cell cycle, which is a promising mechanism for anticancer therapy. Such findings highlight the potential of pyrazole derivatives in the development of new cancer treatments (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Charge Transfer Complex Formation

Pyrazole compounds have also been studied for their ability to form charge transfer complexes with various acceptors. This property is of interest in the development of analytical methods for the detection and quantification of these and related compounds. The formation of charge transfer complexes can be utilized in spectrophotometric analyses, offering a basis for developing sensitive and selective analytical procedures for chemical and environmental analysis (Al-Attas, Habeeb, & Al-Raimi, 2009).

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-9-5-3-6(8-9)2-4-7;;/h3,5H,2,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGHWQCIIKIHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoethyl-1-methylpyrazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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